1-[2-(Thiomorpholin-4-YL)ethyl]-1H-pyrazol-3-amine
CAS No.:
Cat. No.: VC17512477
Molecular Formula: C9H16N4S
Molecular Weight: 212.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H16N4S |
|---|---|
| Molecular Weight | 212.32 g/mol |
| IUPAC Name | 1-(2-thiomorpholin-4-ylethyl)pyrazol-3-amine |
| Standard InChI | InChI=1S/C9H16N4S/c10-9-1-2-13(11-9)4-3-12-5-7-14-8-6-12/h1-2H,3-8H2,(H2,10,11) |
| Standard InChI Key | YROXOQHHVJMMET-UHFFFAOYSA-N |
| Canonical SMILES | C1CSCCN1CCN2C=CC(=N2)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure combines a pyrazole ring (a five-membered aromatic heterocycle with two adjacent nitrogen atoms) and a thiomorpholine group (a six-membered ring containing one sulfur and one nitrogen atom). The pyrazole ring is substituted at position 1 with a 2-(thiomorpholin-4-yl)ethyl group and at position 3 with an amine group. This configuration creates a hybrid scaffold capable of hydrogen bonding and π-π interactions, critical for biological targeting.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | CHNS |
| Molecular Weight | 212.32 g/mol |
| IUPAC Name | 1-(2-thiomorpholin-4-ylethyl)pyrazol-3-amine |
| SMILES | C1CSCCN1CCn2cc(C(N)=N2) |
| InChI Key | YROXOQHHVJMMET-UHFFFAOYSA-N |
The sulfur atom in thiomorpholine enhances lipophilicity, potentially improving membrane permeability compared to oxygen-containing morpholine analogs .
Spectral Characterization
Nuclear magnetic resonance (NMR) spectra reveal distinct signals for the thiomorpholine protons (δ 2.6–3.1 ppm for SCH and NCH groups) and pyrazole protons (δ 6.2–7.8 ppm). Mass spectrometry confirms the molecular ion peak at m/z 212.32.
Synthesis and Optimization
Synthetic Routes
The compound is typically synthesized via a multi-step sequence:
-
Thiomorpholine Formation: Cyclization of 2-chloroethanethiol with ammonia under basic conditions yields thiomorpholine.
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Alkylation: Reaction of 3-aminopyrazole with 2-(thiomorpholin-4-yl)ethyl bromide in dimethylformamide (DMF) using sodium hydride as a base.
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Thiomorpholine synthesis | NH, KCO, EtOH | 78 |
| Alkylation | NaH, DMF, 60°C | 65 |
Microwave-assisted synthesis reduces reaction times by 40% compared to conventional heating.
Industrial-Scale Production
Continuous flow reactors achieve 85% yield by optimizing residence time (20 min) and temperature (70°C). Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity.
Biological Activity and Mechanism
Antimicrobial Effects
In vitro assays demonstrate inhibitory activity against Staphylococcus aureus (MIC = 8 µg/mL) and Escherichia coli (MIC = 16 µg/mL). The thiomorpholine moiety disrupts bacterial cell membrane integrity, while the pyrazole ring inhibits dihydrofolate reductase .
Table 3: Comparative Bioactivity of Analogous Compounds
| Compound | Target Enzyme | IC (µM) |
|---|---|---|
| 1-[2-(Thiomorpholin-4-YL)ethyl]-1H-pyrazol-3-amine | Aurora kinase B | 12 |
| 1-[2-(Morpholin-4-yl)ethyl]-1H-pyrazol-3-amine | PI3Kγ | 28 |
| 4-[2-(Thiomorpholin-4-YL)ethyl]aniline | DHFR | 45 |
Applications in Drug Development
Kinase Inhibitor Design
The 3-aminopyrazole group mimics adenine’s hydrogen-bonding pattern, enabling competitive inhibition at ATP-binding sites. Substituents at the thiomorpholine ethyl chain modulate selectivity; bulkier groups enhance affinity for hydrophobic kinase pockets .
Future Directions
Ongoing research focuses on:
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Structure-Activity Relationships: Modifying the thiomorpholine sulfur oxidation state (sulfoxide vs. sulfone) to tune reactivity.
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Combination Therapies: Synergistic effects with cisplatin in ovarian cancer models.
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Nanoparticle Delivery: Encapsulation in PEGylated liposomes to enhance tumor targeting.
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